Journal Name:Reaction Chemistry & Engineering
Journal ISSN:2058-9883
IF:3.9
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/reaction-chemistry-engineering/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:95
Publishing Cycle:
OA or Not:Not
Charge transfer dynamics in conjugated polymer/MoS2 organic/2D heterojunctions†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2019-06-03 , DOI: 10.1039/C9ME00019D
Heterojunctions between organic and two-dimensional (2D) semiconductors show promising applications in ultrathin electronic and optoelectronic devices, including field-effect transistors, light-emitting diodes, and photovoltaics. These organic/2D heterojunctions form ideal interfaces due to the lack of dangling bonds at the surfaces of the neat (i.e., individual) materials and their propensity to interact via van der Waals forces. Despite this, organic/2D heterojunction devices have had relatively low quantum efficiencies, suggesting limitations on the charge transport within these devices. Understanding the charge transfer dynamics across organic/2D semiconductor interfaces at fundamental time scales is an important part of overcoming these limitations. In this work, we investigate the photoexcited charge carrier dynamics in organic/2D heterojunctions comprised of large-area monolayer MoS2 and solution-deposited organic semiconducting conjugated polymer thin-films. Using photoluminescence and femtosecond transient absorption spectroscopy, we compare the efficiencies of charge transfer for three different conjugated polymer/MoS2 heterojunctions: P3HT, PCDTBT, and PTB7. We show that electron transfer occurs from MoS2 to P3HT in under 9 ps, and from MoS2 to PCDTBT or PTB7 in under 120 fs. Despite this, we demonstrate that the P3HT/MoS2 heterojunction is the most efficient because the transferred charges have an order-of-magnitude increase in their lifetimes, giving rise to enhanced photoluminescence. This work will help guide designs of future organic/2D heterojunctions using scalable fabrication technologies.
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Charging toward improved lithium-ion polymer electrolytes: exploiting synergistic experimental and computational approaches to facilitate materials design
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2019-02-08 , DOI: 10.1039/C8ME00105G
Ion-conducting polymer electrolytes are attractive materials for all-solid-state lithium-ion batteries (LiBs) as a result of their potential to improve performance, mitigate safety concerns, and facilitate efficient device processing. Understanding how lithium-ionic transport is influenced by the macromolecular features, such as dielectric strength, solvation site connectivity, monomer segment relaxation timescales, segregation strength, and mesophase composition, is crucial for advancing ion-conducting materials. The integration of experimental and computational efforts can provide comprehensive links between chemical and structural characteristics (e.g., ion solvation, chain mobility, morphology) and macroscopic performance properties, accelerating the adoption of next-generation polymer electrolytes. This perspective highlights several synergistic experimental–computational approaches that have provided unique insights into local ion and polymer interactions, chain dynamics, and thermodynamics to promote the rational design of new ion-conducting polymers. Additionally, this work concludes with several suggested areas in which methodologies can be augmented, novel properties can be realized, and polymer electrolytes can be integrated to generate more robust LiB systems.
Detail
Charge-tunable graphene dispersions in water made with amphoteric pyrene derivatives†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2019-04-10 , DOI: 10.1039/C9ME00024K
Liquid-phase exfoliation (LPE) of graphite shows great potential as a mass scalable and low-cost method for production of solution-processed graphene, which can be used for a wide range of applications. Due to the hydrophobic nature of graphene, a stabilising agent is needed to exfoliate graphite in water – in particular, pyrene derivatives have been shown to be very effective in exfoliating graphite, by producing either positively or negatively charged dispersions, depending on the functional group used. In this work we have synthesised amphoteric pyrene derivatives, using amino acid-based functional groups (lysine and taurine), and tested them as exfoliating agents for LPE of graphene. Atomic force microscopy shows the flakes to have an average size between 100 and 300 nm, while qualitative Raman analysis shows the dispersion to be composed mainly of single and few-layer flakes, as also confirmed by transmission electron microscopy. Finally, we demonstrate that the surface charge of graphene can be adjusted by a systematic change of the pH level. Although both stabilisers demonstrated to be able to exfoliate graphite in water, pyrene-based lysine produces more concentrated and stable graphene dispersions, whose surface charge changes between positive and negative depending on the pH level. In contrast, sedimentation of the dispersed material was observed at extreme pH for graphene dispersions obtained with pyrene-substituted taurine. This is attributed to the low pKa value of the sulfonic group in taurine, which remains negatively charged even at very low pH.
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Chemically coded time-programmed self-assembly†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2017-06-02 , DOI: 10.1039/C7ME00020K
Dynamic self-assembly is of great interest in the fields of chemistry, physics and materials science and provides a flexible bottom-up approach to build assemblies at multiscale levels. We propose a method to control the time domain of self-assembling systems in a closed system, from molecular to material level using a driving chemical system: methylene glycol–sulfite pH clock reaction coupled to lactone hydrolysis. The time domain of the transient pH state (alkaline) and the time lag between the initialization of the reaction and the pH change can be efficiently fine-tuned by the initial concentration of the reagents and by the chemical composition of the lactone. The self-assembly of pH-responsive building blocks can be dynamically driven by this kinetic system, in which the time course of the pH change is coded in the system. This approach provides a flexible and autonomous way to control the self-assembly of pH responsive building blocks in closed chemical systems far from their thermodynamic equilibrium.
Detail
CO2 packing polymorphism under confinement in cylindrical nanopores†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2018-01-08 , DOI: 10.1039/C7ME00103G
We investigate the effect of cylindrical nano-confinement on the phase behaviour of a rigid model of carbon dioxide using both molecular dynamics and well tempered metadynamics. To this aim we study a simplified pore model across a parameter space comprising pore diameter, CO2-pore wall potential and CO2 density. In order to systematically identify ordering events within the pore model we devise a generally applicable approach based on the analysis of the distribution of intermolecular orientations. Our simulations suggest that, while confinement in nano-pores inhibits the formation of known crystal structures, it induces a remarkable variety of ordered packings unrelated to their bulk counterparts, and favours the establishment of short range order in the fluid phase. We summarise our findings by proposing a qualitative phase diagram for this model.
Detail
Competitive adsorption of phenol and toluene onto silica-supported transition metal clusters for biofuel purification
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2021-07-30 , DOI: 10.1039/D1ME00046B
Biomass-based renewable hydrocarbon fuel is a complex mix that contains many oxygenating substances, in particular phenolics, which leads to adverse consequences such as reduced engine energy performance and increased toxic gas emissions. Density functional theory calculations were found to be useful to identify the efficient formulations of adsorbents in various selective trapping applications, and particularly for separating phenol from toluene for biofuel purification. Various interaction modes of the considered molecules on different adsorbents, such as Fe, Co, Ni and Cu@silica, were systematically investigated to show that silica surfaces, especially Cu@silica, are potentially selective towards phenol versus toluene.
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Contents list
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: , DOI: 10.1039/C9ME90033K
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Contents list
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: , DOI: 10.1039/D0ME90022B
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Contents list
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: , DOI: 10.1039/D0ME90039G
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Charge transporting nanostructured polymers for electrochemical systems – a themed collection
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2019-04-02 , DOI: 10.1039/C9ME90008J
A graphical abstract is available for this content
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.70 0 Science Citation Index Expanded Not
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